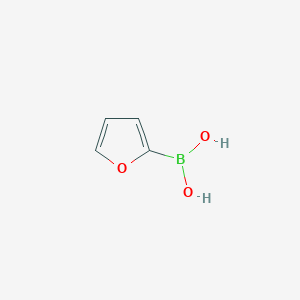
2-Furanboronic acid
概要
説明
2-Furanboronic acid, also known as 2-Furanylboronic acid or Furan-2-boronic acid, is a chemical compound with the molecular formula C4H5BO3 . It is a light beige crystalline powder .
Synthesis Analysis
The synthesis of 2-Furanboronic acid involves a reaction with 2-(furan-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione in tetrahydrofuran at 23°C for approximately 20 minutes .Molecular Structure Analysis
The molecular structure of 2-Furanboronic acid consists of 4 carbon atoms, 5 hydrogen atoms, 1 boron atom, and 3 oxygen atoms . The average mass is 111.892 Da and the monoisotopic mass is 112.033173 Da .Chemical Reactions Analysis
2-Furanboronic acid is used in the Suzuki-Miyaura cross-coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction involves the coupling of an organoboron compound (like 2-Furanboronic acid) with an organic halide in the presence of a base and a palladium catalyst .Physical And Chemical Properties Analysis
2-Furanboronic acid has a density of 1.3±0.1 g/cm3, a boiling point of 247.7±32.0 °C at 760 mmHg, and a flash point of 103.6±25.1 °C . It is slightly soluble in water .科学的研究の応用
Suzuki-Miyaura Cross-Coupling Reaction
2-Furanboronic acid is used in the Suzuki-Miyaura cross-coupling reaction . This reaction is an important and extensively used reaction in organic chemistry with applications in polymer science and in the fine chemicals and pharmaceutical industries .
Synthesis of β-furyl-α,β-unsaturated Aldehydes
It is used in Suzuki reaction for a generalized route for the synthesis of β-furyl-α,β-unsaturated aldehydes . These compounds have potential applications in the synthesis of pharmaceuticals and agrochemicals.
Antibacterial Activity
Furan derivatives, including 2-Furanboronic acid, have shown significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents to combat microbial resistance .
Medicinal Chemistry
In the realm of medicinal chemistry, furan derivatives have taken on a special position . The inclusion of the furan nucleus is an essential synthetic technique in the search for new drugs .
Synthesis of Novel Furan Derivatives
2-Furanboronic acid can be used in the synthesis of novel furan derivatives . These derivatives have shown a wide range of advantageous biological and pharmacological characteristics .
Pharmaceutical Applications
Furan-containing compounds exhibit a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Safety and Hazards
将来の方向性
作用機序
Target of Action
2-Furanboronic acid is a boronic acid derivative that is primarily used in the Suzuki reaction . The primary targets of 2-Furanboronic acid are organic compounds that participate in the Suzuki reaction, a type of cross-coupling reaction . This reaction is used to form carbon-carbon bonds between two organic compounds .
Mode of Action
The mode of action of 2-Furanboronic acid involves its interaction with other organic compounds in the Suzuki reaction . In this reaction, 2-Furanboronic acid acts as a nucleophile, donating electrons to form a new carbon-carbon bond with an electrophilic organic compound . This reaction is facilitated by a palladium catalyst .
Biochemical Pathways
The Suzuki reaction involving 2-Furanboronic acid affects the biochemical pathway of carbon-carbon bond formation . The downstream effects of this pathway include the synthesis of complex organic compounds, including β-furyl-α,β-unsaturated aldehydes .
Pharmacokinetics
It is known that 2-furanboronic acid is a solid compound with a melting point of 112 °c (dec) (lit) . It is slightly soluble in water and more soluble in organic solvents like chloroform and DMSO . These properties may influence its bioavailability.
Result of Action
The result of the action of 2-Furanboronic acid in the Suzuki reaction is the formation of a new carbon-carbon bond, leading to the synthesis of complex organic compounds . This can result in the creation of β-furyl-α,β-unsaturated aldehydes , which have potential applications in various fields, including pharmaceuticals and materials science.
Action Environment
The action of 2-Furanboronic acid in the Suzuki reaction is influenced by various environmental factors. The reaction is typically carried out under inert conditions to prevent oxidation . The temperature of the reaction can also affect the efficiency and yield of the reaction . Furthermore, the choice of solvent can influence the solubility of 2-Furanboronic acid and thus its reactivity .
特性
IUPAC Name |
furan-2-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BO3/c6-5(7)4-2-1-3-8-4/h1-3,6-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJSZBJLOWMDRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CO1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370247 | |
| Record name | 2-Furanboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Furanboronic acid | |
CAS RN |
13331-23-2 | |
| Record name | 2-Furanboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Furan-2-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-Furanboronic acid a useful building block in organic synthesis?
A: 2-Furanboronic acid is a versatile reagent due to its bifunctional nature. It possesses a boronic acid group and a formyl group, enabling its participation in various chemical reactions. [] For instance, it acts as a key component in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds between the furan ring and other aryl or heteroaryl halides. [, ] This reaction is particularly important in synthesizing complex molecules, including those with potential pharmaceutical applications.
Q2: What structural features of 2-Furanboronic acid have been revealed through spectroscopic techniques?
A: Spectroscopic analyses, including 1H and 13C NMR, have been instrumental in characterizing 2-Furanboronic acid. [] These techniques confirm the presence of the expected structural features, including the furan ring, formyl group, and boronic acid moiety. Additionally, X-ray crystallography studies have revealed the planar structure of the furan ring in 2-Furanboronic acid and its derivatives. [, ] These structural insights are valuable for understanding the reactivity and potential applications of this compound.
Q3: How does the introduction of a boron atom influence the electronic properties of furan in 2-Furanboronic acid?
A: The vacant p-orbital of the boron atom in 2-Furanboronic acid interacts with the π-system of the furan ring, leading to interesting electronic effects. [] Specifically, this interaction increases the electron affinity of the system, effectively making it a better electron acceptor. This property is analogous to the p-doping of silicon in microelectronics and has significant implications for potential applications in organic electronics and photonics.
Q4: Have there been any studies on the stability of 2-Furanboronic acid?
A: 2-Furanboronic acid can form variable amounts of its corresponding anhydride during storage. [] This tendency highlights the importance of proper storage conditions to maintain its purity and reactivity. Researchers often employ techniques like acid-promoted precipitation and recrystallization to purify the compound and minimize anhydride formation. []
Q5: How can computational chemistry contribute to the understanding and application of 2-Furanboronic acid?
A: Computational methods like Density Functional Theory (DFT) have been employed to study the electronic and geometric properties of 2-Furanboronic acid and its derivatives. [, ] These calculations provide insights into the molecular orbitals, electron distribution, and energies of different conformations. For example, DFT studies have been used to investigate the impact of hydrogen bonding on the structure of 2-Furanboronic acid, confirming its planarity in both solid and gas phases. [] Such computational insights are invaluable for predicting reactivity, designing new synthetic strategies, and exploring potential applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



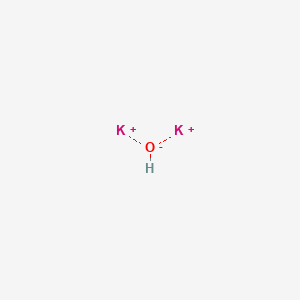
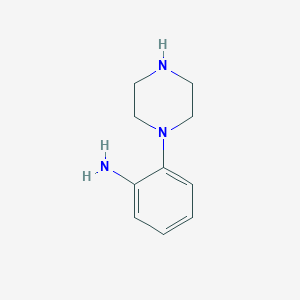
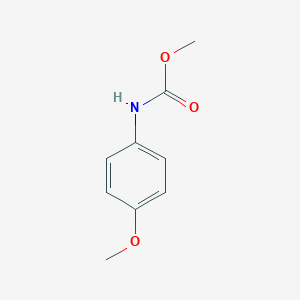
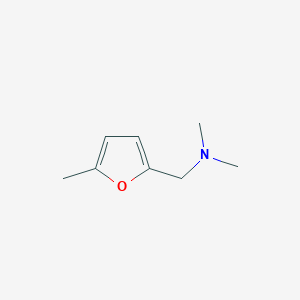

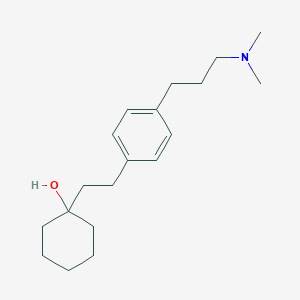
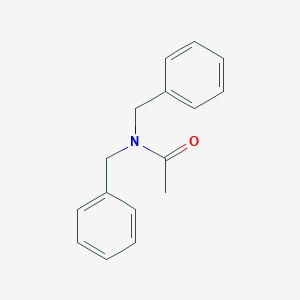
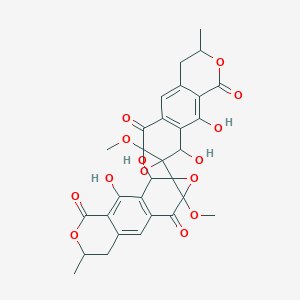


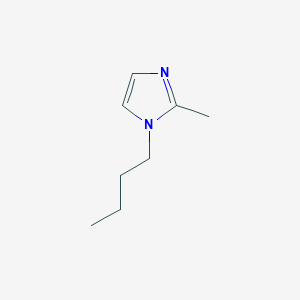
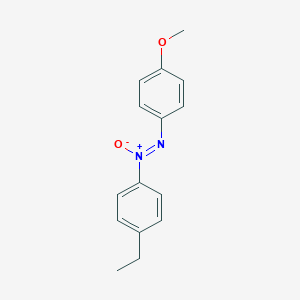
![Dibenzo[de,st]pentacene](/img/structure/B82999.png)
